

# Application Note: HPLC Analysis of 5-((2-Hydroxyethyl)amino)-2-methylphenol

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## Compound of Interest

Compound Name: 5-((2-Hydroxyethyl)amino)-2-methylphenol

Cat. No.: B1295181

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## Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **5-((2-Hydroxyethyl)amino)-2-methylphenol**. This compound is a key intermediate and impurity in the synthesis of various pharmaceutical compounds and is also used in the cosmetic industry, particularly in hair dyes.<sup>[1]</sup> The described method is suitable for purity assessments, stability studies, and quality control of raw materials and finished products. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, providing a comprehensive guide for researchers and analysts.

## Introduction

**5-((2-Hydroxyethyl)amino)-2-methylphenol** (CAS No. 55302-96-0) is an organic compound with the molecular formula C<sub>9</sub>H<sub>13</sub>NO<sub>2</sub> and a molecular weight of 167.20 g/mol.<sup>[2]</sup> Its chemical structure, featuring both a phenol and a secondary amine group, makes it a versatile building block in organic synthesis. Accurate and precise analytical methods are crucial for monitoring its purity and ensuring the quality of related products. This application note presents a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of **5-((2-Hydroxyethyl)amino)-2-methylphenol**.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-((2-Hydroxyethyl)amino)-2-methylphenol** is provided in the table below. These properties are essential for understanding its chromatographic behavior.

Property	Value	Reference
Molecular Formula	C9H13NO2	[2][3]
Molecular Weight	167.20 g/mol	[2]
Melting Point	90-92 °C	[1][3]
logP	0.93	[3]
pKa	10.28±0.10 (Predicted)	[4]
Appearance	Light brown powder	[1]

## Experimental Protocol

### Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
- Reagents and Solvents:
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC grade or purified to 18.2 MΩ·cm)
  - Phosphoric acid (analytical grade)
  - **5-((2-Hydroxyethyl)amino)-2-methylphenol** reference standard (>98% purity)

## Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of **5-((2-Hydroxyethyl)amino)-2-methylphenol**.

Parameter	Condition
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	85% A / 15% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	285 nm
Run Time	10 minutes

Rationale for parameter selection:

- **Mobile Phase:** A phosphate buffer is used to control the pH and ensure consistent ionization of the phenolic and amino groups, leading to reproducible retention times. The use of a mixed-mode stationary phase containing both SCX and C18 moieties with an aqueous phosphate buffer has been shown to be effective for separating aminophenol isomers.[\[5\]](#)[\[6\]](#) Acetonitrile is a common organic modifier in reversed-phase chromatography.
- **Column:** A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the analyte.
- **Detection Wavelength:** Based on methods for similar aminophenol compounds, a detection wavelength of 285 nm is chosen to provide good sensitivity.[\[5\]](#)[\[6\]](#) Methods for 4-aminophenol also utilize a similar UV detection wavelength of 275 nm.[\[7\]](#)[\[8\]](#)

## Preparation of Solutions

- **Mobile Phase Preparation:**

- Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
- Mobile Phase B: Use HPLC grade acetonitrile directly.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **5-((2-Hydroxyethyl)amino)-2-methylphenol** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (85% A / 15% B) to obtain concentrations in the range of 1 - 100 µg/mL.

## Sample Preparation

- For Bulk Drug Substance: Accurately weigh a sample of the bulk drug substance and prepare a stock solution in methanol at a concentration of 1000 µg/mL. Dilute an aliquot of this stock solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
- For Formulations: The sample preparation will depend on the matrix. For a simple formulation, extraction with methanol followed by dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step might be necessary.

## Method Validation (Summary of Expected Performance)

A full method validation should be performed according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

Validation Parameter	Expected Result
Linearity ( $R^2$ )	> 0.999
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.3 µg/mL
Specificity	No interference from blank and placebo at the retention time of the analyte.

## Data Presentation

### Calibration Curve Data

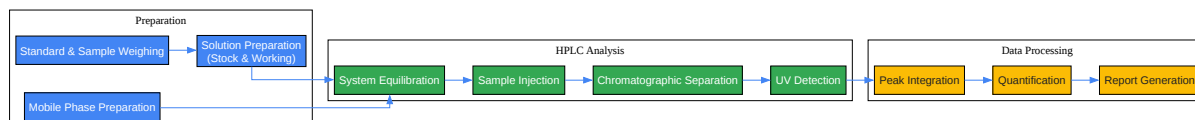
Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	758.9
100	1520.3

### System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	5500
Repeatability (%RSD, n=6)	$\leq 1.0\%$	0.5%

## Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **5-((2-Hydroxyethyl)amino)-2-methylphenol**.

## Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of **5-((2-Hydroxyethyl)amino)-2-methylphenol** in various samples. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications. The provided protocol and validation guidelines will assist analysts in implementing this method in their laboratories.

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